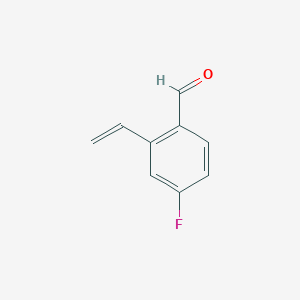

4-Fluoro-2-vinylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-vinylbenzaldehyde is a useful research compound. Its molecular formula is C9H7FO and its molecular weight is 150.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique electronic properties allow for selective reactions that can lead to the formation of biologically active molecules. Recent studies have explored its potential in synthesizing compounds with antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 4-fluoro-2-vinylbenzaldehyde exhibit significant antimicrobial properties against various pathogens. For instance, modifications to the aldehyde functional group have led to enhanced activity against Gram-positive bacteria, highlighting its potential as a lead compound in drug development .

Material Science Applications

In material science, this compound is utilized in the development of advanced polymers and coatings. Its vinyl group facilitates polymerization reactions, allowing for the creation of fluorinated polymers that possess desirable properties such as increased chemical resistance and thermal stability.

Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

| UV Resistance | Good |

Organic Synthesis Applications

The compound is also employed as a building block in organic synthesis. Its reactivity with nucleophiles and electrophiles opens up pathways for creating complex organic molecules. Researchers have noted that the fluorine atom modifies the reaction pathways compared to similar compounds without fluorine, leading to unique products with tailored properties .

Case Study: Synthesis of Vinyl Fluorides

A recent study demonstrated a transition-metal-free approach for synthesizing Z isomers of vinyl fluorides from alkynes using this compound as a key intermediate. This method showcased high selectivity and yield, emphasizing the compound's versatility in synthetic chemistry .

Environmental Impact and Safety Assessments

Despite its numerous applications, the environmental impact and safety profile of this compound must be considered. Safety assessments indicate that while it poses some risks associated with chemical exposure, proper handling and usage guidelines can mitigate these concerns. Research into its toxicity profiles suggests that it is not genotoxic, making it suitable for further development in various applications .

Analyse Chemischer Reaktionen

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks, forming secondary alcohols or imines. For example:

-

Grignard Reagents : Reacts with organomagnesium halides to yield benzyl alcohol derivatives.

-

Amine Condensation : Forms Schiff bases with primary amines under mild conditions.

Acetal Formation/Deprotection

The aldehyde can be protected as an acetal using ethylene glycol or 1,2-ethanediol under acidic catalysis. For example:

-

Ethylene Acetal Synthesis : Reacts with ethylene glycol in the presence of HCl to form 4-fluoro-2-vinylbenzaldehyde ethylene acetal .

-

Acetal Cleavage : Acidic hydrolysis (e.g., HCl/ethanol) regenerates the aldehyde .

Oxidation Reactions

The aldehyde oxidizes to the corresponding carboxylic acid under strong oxidizing conditions (e.g., KMnO₄ or CrO₃).

Cross-Coupling Reactions

The vinyl group participates in palladium-catalyzed couplings:

Polymerization

At elevated temperatures (>100°C), the vinyl group polymerizes or dimerizes, necessitating strict temperature control during reactions .

Electronic Modulation

The fluorine atom withdraws electrons via inductive effects, increasing the aldehyde’s electrophilicity and enhancing its reactivity in nucleophilic additions .

Directing Effects in Electrophilic Substitution

The fluorine atom directs incoming electrophiles to the meta position relative to itself, as seen in bromination reactions .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights substituent-driven reactivity differences:

Temperature Sensitivity

-

Optimal Range : 85–105°C for cross-couplings to avoid side reactions .

-

Acetal Formation : Requires 130–170°C under acid catalysis .

Catalytic Systems

Eigenschaften

Molekularformel |

C9H7FO |

|---|---|

Molekulargewicht |

150.15 g/mol |

IUPAC-Name |

2-ethenyl-4-fluorobenzaldehyde |

InChI |

InChI=1S/C9H7FO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2 |

InChI-Schlüssel |

JYYYJXSBKDNRTQ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=C(C=CC(=C1)F)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.